2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with an ethylsulfanyl group at position 2 and a methyl group at position 2. The ethylsulfanyl group enhances lipophilicity, which may influence bioavailability and target binding, while the methyl group contributes to steric stability.
Properties
IUPAC Name |
2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOYFNGKIUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2-nitrothiophenes as starting materials, which are reduced to their corresponding amines and then cyclized to form the thienopyrimidine core . Industrial production methods often involve multi-step synthetic approaches, including the use of palladium-catalyzed carbonylation reactions .
Chemical Reactions Analysis
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to the suppression of tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold significantly alter melting points, solubility, and synthetic yields. Key examples include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 3a, 3b) exhibit higher melting points (>200°C) due to π-π stacking, whereas aliphatic-substituted derivatives (e.g., target compound) likely have lower melting points .
- Polar Groups: Hydroxyl (3b) and amino (4o) groups increase polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
- Halogenation : Brominated derivatives (e.g., 8a) show exceptional thermal stability (melting points >300°C), making them suitable for high-temperature applications .
Key Observations :
- Nucleophilic Substitution : Common for introducing sulfanyl groups (e.g., target compound) but may require controlled conditions to avoid byproducts .
- Cross-Coupling Reactions : Pd-catalyzed methods () enable aryl-aryl bond formation but suffer from low yields due to steric or electronic factors .
Structural-Activity Relationship (SAR) Insights
- Position 2 : Ethylsulfanyl (target) vs. methylthio (): Longer alkyl chains may improve membrane permeability but reduce metabolic stability.
- Position 3 : Methyl (target) vs. ethyl (): Increased steric bulk (ethyl) could hinder target binding but enhance pharmacokinetics.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3a) enhance rigidity and target affinity, while aliphatic chains improve solubility .
Biological Activity
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by an ethylsulfanyl group and a methyl group on the thieno[3,2-d]pyrimidine core, suggests potential therapeutic applications.
The biological activity of thienopyrimidine derivatives, including 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, often involves interactions with key cellular targets:
- Target of Action : Similar compounds have demonstrated potent anticancer activity by inhibiting specific enzymes involved in cell proliferation and survival.
- Mode of Action : These derivatives typically disrupt normal cellular functions, leading to apoptosis in cancer cells. The inhibition of critical pathways contributes to their efficacy as anticancer agents.
- Biochemical Pathways : The compound may interfere with signaling pathways crucial for cell growth and survival, which is vital for therapeutic outcomes in cancer treatment.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that these compounds can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential antibacterial effects against certain gram-positive and gram-negative bacteria.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes management.
Data Table: Biological Activities of Thienopyrimidine Derivatives
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of thienopyrimidine derivatives demonstrated that compounds similar to 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one significantly inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of thienopyrimidine derivatives against several bacterial strains. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting their utility in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
